REACTION_CXSMILES
|
[O:1]=[S:2]1(=[O:14])[CH2:7][CH2:6][C:5](C(O)=O)([C:8]([OH:10])=[O:9])[CH2:4][CH2:3]1>CN(C=O)C>[O:1]=[S:2]1(=[O:14])[CH2:7][CH2:6][CH:5]([C:8]([OH:10])=[O:9])[CH2:4][CH2:3]1
|
Name
|
1,1-Dioxo-tetrahydro-1λ6-thiopyran-4,4-dicarboxylic acid
|
Quantity
|
112 mg
|
Type
|
reactant
|
Smiles
|
O=S1(CCC(CC1)(C(=O)O)C(=O)O)=O
|
Name
|
poly-4-vinylpyridine
|
Quantity
|
225 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vial is sealed
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
FILTRATION
|
Details
|
through filter paper
|
Type
|
WASH
|
Details
|
washed the paper with diethyl ether
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |